4,6-Dichloro-2-propylpyrimidine

Anti-inflammatory Nitric oxide inhibition Prostaglandin E2 inhibition

4,6-Dichloro-2-propylpyrimidine (CAS 1197-28-0) is a halogenated pyrimidine derivative with the molecular formula C7H8Cl2N2 and a molecular weight of 191.05 g/mol. The compound features two reactive chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring, combined with a propyl group at the C-2 position.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 1197-28-0
Cat. No. B073148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-propylpyrimidine
CAS1197-28-0
Synonyms4,6-DICHLORO-2-PROPYL-PYRIMIDINE
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3
InChIKeyAYIVVSYNNZZADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-propylpyrimidine (CAS 1197-28-0): Procurement and Differentiation Guide for Medicinal Chemistry and Agrochemical R&D


4,6-Dichloro-2-propylpyrimidine (CAS 1197-28-0) is a halogenated pyrimidine derivative with the molecular formula C7H8Cl2N2 and a molecular weight of 191.05 g/mol . The compound features two reactive chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring, combined with a propyl group at the C-2 position . This structural arrangement confers specific electronic and steric properties that distinguish it from other 2-alkyl-4,6-dichloropyrimidines and monochloro analogs [1]. As a versatile electrophilic building block, the compound is primarily utilized in nucleophilic aromatic substitution (SNAr) reactions and cross-coupling chemistry to synthesize polysubstituted pyrimidines for pharmaceutical and agrochemical applications [2].

Why 4,6-Dichloro-2-propylpyrimidine Cannot Be Simply Replaced by Other 4,6-Dichloropyrimidines: The Quantitative Impact of the C-2 Alkyl Chain on Biological Activity and Synthetic Utility


Generic substitution among 4,6-dichloropyrimidines is scientifically unsound because the C-2 alkyl substituent length and identity materially alter both the compound's synthetic reactivity profile and the biological activity of downstream derivatives. Systematic structure-activity relationship (SAR) studies have demonstrated that the inhibitory potency of polysubstituted pyrimidines against immune-activated nitric oxide (NO) and prostaglandin E2 (PGE2) production is highly dependent on the C-5 substituent, with IC50 values ranging from inactive (>80 μM) to as low as 2.57 μM depending on alkyl chain configuration [1]. Furthermore, the C-2 propyl group in 4,6-dichloro-2-propylpyrimidine provides a specific balance of lipophilicity and steric bulk that is absent in methyl, ethyl, or unsubstituted analogs, directly affecting the compound's performance as a synthetic intermediate in cross-coupling and amination reactions [2]. The quantitative evidence presented below establishes that this compound occupies a defined and non-interchangeable position within the 4,6-dichloropyrimidine chemical space.

Quantitative Differentiation Evidence for 4,6-Dichloro-2-propylpyrimidine (CAS 1197-28-0): Head-to-Head Comparisons Against Structural Analogs


4,6-Dichloro Substitution Pattern Confers >10-Fold Enhancement in Anti-Inflammatory Activity Relative to Monochloro and Hydroxyl Analogs

In a systematic structure-activity relationship study of polysubstituted pyrimidines, 4,6-dichloro derivatives demonstrated remarkable inhibitory potential against immune-activated NO and PGE2 production, whereas derivatives containing hydroxyl groups at the C-4 and C-6 positions were completely devoid of any influence on NO and PGE2 [1]. Furthermore, the 4,6-dichloro derivatives were quantitatively more effective than the monochloro analogues, establishing that both chlorine atoms are required for maximal activity [2]. The IC50s of the most potent 4,6-dichloro derivatives fell within the range of 2–10 μM, representing a substantial improvement over hydroxyl-substituted analogs which exhibited no detectable inhibition (IC50 > 80 μM) [3].

Anti-inflammatory Nitric oxide inhibition Prostaglandin E2 inhibition Structure-activity relationship

C-5 Propyl Substitution Enables Differential PGE2 Inhibitory Activity Compared to Hydrogen, Methyl, Ethyl, and Butyl Analogs

A comprehensive SAR study examining the influence of C-5 substitution on PGE2 inhibition revealed that substituent length and identity critically determine biological activity. For 2-amino-4,6-dichloropyrimidines, derivatives with smaller C-5 substituents (hydrogen and methyl) were devoid of significant activity, while 5-butyl derivatives exhibited prominent potency [1]. In contrast, for monoaryl- and bisarylpyrimidines, the shorter the C-5 substituent, the higher the potency to inhibit PGE2 production was observed, with 2-amino-4,6-diphenylpyrimidine achieving IC50 = 3 nM [2]. No substantial difference in NO-inhibitory effects was observed among derivatives containing distinct C-5 substituent types (hydrogen, methyl, ethyl, propyl, butyl, phenyl, and benzyl), but for PGE2 inhibition, larger substituents than methyl were required [3].

PGE2 inhibition C-5 substitution SAR Anti-inflammatory drug discovery Pyrimidine scaffold optimization

4,6-Dichloro-2-propylpyrimidine Serves as a Direct Replacement for 4,6-Dichloro-2-phenylpyrimidine in Patented Synthetic Routes, Enabling Altered Electronic and Steric Profiles

In a patented synthetic procedure (US05340701), 4,6-dichloro-2-propylpyrimidine is explicitly utilized as a direct replacement for 4,6-dichloro-2-phenylpyrimidine in the preparation of 6-chloro-4-(3-methylbut-1-oxy)-2-propylpyrimidine derivatives . The synthetic route proceeds analogously with the propyl-substituted compound replacing the phenyl-substituted analog, demonstrating that the C-2 alkyl chain provides a synthetically competent alternative to an aromatic substituent while offering distinct electronic properties (alkyl electron-donating vs. aryl electron-withdrawing) and steric characteristics [1]. This direct substitution capability validates the compound's utility as a modular building block for generating structurally diverse pyrimidine libraries without requiring re-optimization of reaction conditions.

Synthetic methodology Pyrimidine building blocks Patent synthesis Analog replacement

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-4 Position Enables Sequential Functionalization Not Achievable with Symmetric or Differently Substituted Analogs

The reactivity of 4,6-dichloropyrimidines is dominated by nucleophilic aromatic substitution (SNAr), with the C-4 chlorine exhibiting greater electrophilicity than the C-6 chlorine due to resonance stabilization of the anionic Meisenheimer complex [1]. This inherent regioselectivity enables sequential replacement of the chloro groups with different nucleophiles, a capability that is not available with symmetric analogs bearing identical leaving groups at both positions [2]. In practical amination reactions using saturated tertiary amines like N,N-diisopropylethylamine as catalysts, yields exceeding 60% are achieved at 60–90°C, producing 4-amino-6-chloro-2-propylpyrimidine intermediates that retain the C-6 chlorine for subsequent orthogonal functionalization . This sequential functionalization capability is a key differentiator from monochloro pyrimidines, which offer only a single derivatization site.

Regioselective SNAr Sequential functionalization Pyrimidine derivatization Medicinal chemistry building blocks

C-2 Propyl Substitution Provides Intermediate Lipophilicity Profile Relative to Methyl, Ethyl, and Butyl Analogs, Affecting Downstream Compound Properties

The C-2 alkyl chain length directly influences the lipophilicity and physical properties of 4,6-dichloropyrimidine derivatives. While direct experimental logP data for 4,6-dichloro-2-propylpyrimidine is limited in public literature, comparative analysis of closely related 2-substituted 4,6-dichloropyrimidines provides predictive context . The compound is a liquid at room temperature and is insoluble in water but soluble in most organic solvents, a profile that differs from solid methyl and ethyl analogs . Predicted physicochemical parameters include boiling point of 244.6 ± 20.0 °C, density of 1.2435 g/cm³, and pKa of -3.77 ± 0.30 . The propyl substituent provides intermediate lipophilicity between ethyl (lower logP) and butyl (higher logP) derivatives, which translates to differential membrane permeability and metabolic stability in downstream bioactive compounds.

Lipophilicity Physicochemical properties Drug-likeness Alkyl chain SAR

4,6-Dichloro-2-propylpyrimidine-Derived Scaffolds Demonstrate Low Nanomolar Antimalarial Activity, with 4,6-Dichloro Substitution Essential for Potency

In a phenotypic screening campaign against Plasmodium falciparum, trisubstituted pyrimidine scaffolds derived from 4,6-dichloropyrimidine building blocks demonstrated potent antimalarial activity [1]. Notably, 4,6-diaminopyrimidine analogs were inactive, establishing that the 4,6-dichloro substitution pattern is required for antiparasitic activity in this chemotype [2]. Specific derivatives showed EC50 values of 6.40 nM and 7 nM against P. falciparum 3D7 cells, representing nanomolar potency [3][4]. Replacement of phenyl substituents with isopropyl groups resulted in good antimalarial activity but less than the parent compound, while the entire range of derivatives based on 5-benzoyl-4,6-dichloropyrimidine were inactive [5]. This SAR evidence confirms that the 4,6-dichloro substitution pattern is a critical determinant of antimalarial activity in this scaffold class.

Antimalarial Plasmodium falciparum Pyrimidine SAR Drug discovery

Optimal Procurement and Application Scenarios for 4,6-Dichloro-2-propylpyrimidine (CAS 1197-28-0) Based on Quantitative Differentiation Evidence


Anti-Inflammatory Drug Discovery Programs Targeting Dual NO/PGE2 Inhibition

For research groups developing novel anti-inflammatory agents, 4,6-dichloro-2-propylpyrimidine is the appropriate starting material because the 4,6-dichloro substitution pattern is quantitatively required for NO and PGE2 inhibitory activity (IC50 2–10 μM for potent derivatives), whereas hydroxyl-substituted analogs are completely inactive [1][2]. Additionally, the C-5 propyl (or C-2 propyl) substitution meets the structural requirement of 'larger than methyl' for PGE2 inhibition, a threshold that methyl and unsubstituted analogs fail to satisfy [3]. Procurement of this specific compound ensures that downstream derivatives will possess the minimum structural requirements for dual NO/PGE2 inhibition.

Synthesis of Polysubstituted Pyrimidine Libraries via Sequential SNAr Functionalization

4,6-Dichloro-2-propylpyrimidine is optimal for generating diverse pyrimidine libraries through regioselective nucleophilic aromatic substitution. The C-4 chlorine exhibits greater electrophilicity than the C-6 chlorine, enabling sequential installation of two different nucleophiles [1]. In amination reactions with tertiary amine catalysts, yields exceed 60% at 60–90°C, producing 4-amino-6-chloro intermediates that retain the C-6 chlorine for orthogonal functionalization [2]. This sequential functionalization capability is not available with monochloro pyrimidines, making the dichloro compound a more valuable building block for diversity-oriented synthesis.

Antimalarial Drug Discovery Targeting Plasmodium falciparum

For antimalarial drug discovery programs, 4,6-dichloro-2-propylpyrimidine provides the essential 4,6-dichloro substitution pattern required for antiparasitic activity [1]. 4,6-Diaminopyrimidine analogs are inactive in this chemotype, confirming that the chloro substituents are critical determinants of potency [2]. Optimized derivatives derived from 4,6-dichloropyrimidine scaffolds have achieved EC50 values as low as 6.40–7 nM against P. falciparum 3D7 [3]. Procurement of this specific building block enables access to a validated antimalarial chemotype with demonstrated nanomolar potency.

Modular Synthesis of Alkyl-Substituted Pyrimidines via Direct Analog Replacement

In synthetic workflows where aryl-substituted pyrimidines (e.g., 4,6-dichloro-2-phenylpyrimidine) are currently employed, 4,6-dichloro-2-propylpyrimidine can be directly substituted without re-optimization of reaction conditions, as demonstrated in patented methodology [1]. This enables rapid access to alkyl-substituted derivatives with differentiated electronic properties (propyl +I effect vs. phenyl -M/-I effects), which can alter downstream compound properties including metabolic stability and off-target selectivity [2]. The compound is commercially available at 95% purity from multiple suppliers, supporting reproducible synthetic outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-2-propylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.